![molecular formula C16H16O2 B13764062 3-(2-(Benzyloxy)phenyl)oxetane](/img/structure/B13764062.png)
3-(2-(Benzyloxy)phenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Benzyloxy)phenyl)oxetane is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the oxetane ring. Oxetanes are known for their unique structural properties, including ring strain and high polarity, making them valuable in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)phenyl)oxetane can be achieved through several methods. One common approach involves the formation of the oxetane ring via epoxide opening with trimethyloxosulfonium ylide. This method typically requires moderate heating and specific reaction conditions to achieve good yields . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Benzyloxy)phenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzylic position to a more reduced state.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced benzylic compounds.
Substitution: Substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-(Benzyloxy)phenyl)oxetane has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-ylidene derivatives: Compounds with similar oxetane rings but different substituents.
Azetidine derivatives: Four-membered rings containing nitrogen instead of oxygen.
Uniqueness
3-(2-(Benzyloxy)phenyl)oxetane is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions and applications in various fields.
Eigenschaften
Molekularformel |
C16H16O2 |
---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-(2-phenylmethoxyphenyl)oxetane |
InChI |
InChI=1S/C16H16O2/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-15(16)14-11-17-12-14/h1-9,14H,10-12H2 |
InChI-Schlüssel |
INNTUFGCCWAKOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.